3-エチニルピペリジン-1-カルボン酸tert-ブチルエステル

概要

説明

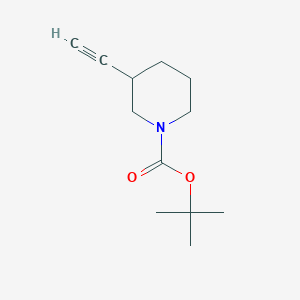

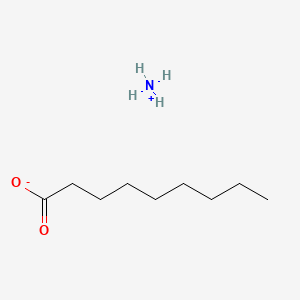

Tert-butyl 3-ethynylpiperidine-1-carboxylate is a useful research compound. Its molecular formula is C12H19NO2 and its molecular weight is 209.28 g/mol. The purity is usually 95%.

BenchChem offers high-quality Tert-butyl 3-ethynylpiperidine-1-carboxylate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Tert-butyl 3-ethynylpiperidine-1-carboxylate including the price, delivery time, and more detailed information at info@benchchem.com.

科学的研究の応用

有機合成

3-エチニルピペリジン-1-カルボン酸tert-ブチルエステルは、有機合成において貴重な中間体です。その構造は様々な化学変換を可能にするため、複雑な有機化合物を構築するための汎用性の高いビルディングブロックとなります。 例えば、それは薗頭カップリングを受け、アルキンとアリールまたはビニルハライドの間に炭素-炭素結合を形成する反応であり、医薬品や天然物の合成において非常に重要です .

医薬品化学

医薬品化学において、この化合物は、様々な治療薬に見られる、様々なピペリジン誘導体の合成の前駆体として役立ちます。ピペリジンは、生物学的標的と相互作用する能力のために、多くの薬剤におけるコア構造です。 化合物のエチニル基は、さらなる官能化のための反応性部位を提供し、新しい薬理学的に活性な分子の開発につながります .

材料科学

3-エチニルピペリジン-1-カルボン酸tert-ブチルエステルのtert-ブチル基は、ポリマーまたはその他の材料の合成中に保護基として機能することができます。 材料合成が完了したら、保護基を除去して機能的なピペリジン部分を露出させることができます。これは、材料に特定の特性、例えば、柔軟性の向上または結合特性の改善を付与することができます .

触媒

この化合物は、新しい触媒の開発に使用することができます。ピペリジン環は金属に配位して、触媒系の一部を形成することができます。 このような触媒は、医薬品業界においてエナンチオマー的に純粋な物質を製造するために不可欠な、不斉合成を含む、様々な化学反応に適用することができます .

農薬研究

農薬研究では、3-エチニルピペリジン-1-カルボン酸tert-ブチルエステルは、新規殺虫剤または除草剤の開発に利用できます。 ピペリジン環は、多くの農薬における共通のモチーフであり、エチニル基は、特定の害虫または雑草に対して化合物を調整するために、さらなる誘導のためのハンドルを提供します .

生体共役

化合物の反応性エチニル基は、生体共役技術に適しています。 これは、バイオセンサー、ドラッグデリバリーシステム、診断ツールの開発に役立つ、様々な表面または互いにバイオ分子を結合するために使用することができます .

神経科学研究

ピペリジン誘導体は、しばしば神経学的活性について調べられています。 3-エチニルピペリジン-1-カルボン酸tert-ブチルエステルは、神経伝達物質系を調節する化合物の合成の出発点となり、神経疾患の新しい治療法につながる可能性があります .

環境化学

最後に、この化合物は、環境化学において、汚染物質を捕捉したり、環境モニタリングのためのセンサーとして機能する分子を合成するために使用できます。 ピペリジン構造は、特定の汚染物質を結合するように調整することができ、生態系からのそれらの検出と除去を支援します .

作用機序

Target of Action

Mode of Action

Result of Action

It is generally used in the synthesis of several novel organic compounds.

Action Environment

It is known that this compound is a solid at room temperature.

生化学分析

Biochemical Properties

Tert-butyl 3-ethynylpiperidine-1-carboxylate plays a significant role in biochemical reactions. It interacts with enzymes, proteins, and other biomolecules, influencing their activity and function. The compound’s ethynyl group allows it to form covalent bonds with specific amino acid residues in proteins, potentially modifying their activity. For example, it may interact with enzymes involved in metabolic pathways, altering their catalytic efficiency and substrate specificity .

Cellular Effects

Tert-butyl 3-ethynylpiperidine-1-carboxylate has been shown to affect various types of cells and cellular processes. It can influence cell signaling pathways, gene expression, and cellular metabolism. The compound may activate or inhibit specific signaling pathways, leading to changes in gene expression and metabolic activity. For instance, it could modulate the activity of transcription factors, resulting in altered expression of genes involved in cell growth, differentiation, and apoptosis .

Molecular Mechanism

The molecular mechanism of action of tert-butyl 3-ethynylpiperidine-1-carboxylate involves its binding interactions with biomolecules. The compound can form covalent bonds with specific amino acid residues in proteins, leading to enzyme inhibition or activation. This interaction can result in changes in the protein’s conformation and activity, ultimately affecting cellular processes. Additionally, the compound may influence gene expression by modulating the activity of transcription factors and other regulatory proteins .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of tert-butyl 3-ethynylpiperidine-1-carboxylate can change over time. The compound’s stability and degradation are important factors to consider. It may degrade over time, leading to a decrease in its activity and effectiveness. Long-term studies have shown that the compound can have lasting effects on cellular function, including changes in gene expression and metabolic activity .

Dosage Effects in Animal Models

The effects of tert-butyl 3-ethynylpiperidine-1-carboxylate vary with different dosages in animal models. At low doses, the compound may have minimal effects, while higher doses can lead to significant changes in cellular function and metabolism. Threshold effects have been observed, where a certain dosage is required to elicit a measurable response. At high doses, the compound may exhibit toxic or adverse effects, including cell death and tissue damage .

Metabolic Pathways

Tert-butyl 3-ethynylpiperidine-1-carboxylate is involved in various metabolic pathways. It interacts with enzymes and cofactors, influencing metabolic flux and metabolite levels. The compound may inhibit or activate specific enzymes, leading to changes in the production and utilization of metabolites. This can result in alterations in cellular energy production, biosynthesis, and detoxification processes .

Transport and Distribution

The transport and distribution of tert-butyl 3-ethynylpiperidine-1-carboxylate within cells and tissues are crucial for its activity. The compound may be transported by specific transporters or binding proteins, affecting its localization and accumulation. Its distribution within the cell can influence its interactions with target biomolecules and its overall effectiveness .

Subcellular Localization

The subcellular localization of tert-butyl 3-ethynylpiperidine-1-carboxylate is important for its activity and function. The compound may be directed to specific compartments or organelles by targeting signals or post-translational modifications. Its localization can affect its interactions with biomolecules and its ability to modulate cellular processes .

特性

IUPAC Name |

tert-butyl 3-ethynylpiperidine-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H19NO2/c1-5-10-7-6-8-13(9-10)11(14)15-12(2,3)4/h1,10H,6-9H2,2-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IJHRDEPFBAXIMW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCCC(C1)C#C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H19NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10620879 | |

| Record name | tert-Butyl 3-ethynylpiperidine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10620879 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

209.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

664362-16-7 | |

| Record name | tert-Butyl 3-ethynylpiperidine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10620879 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | tert-butyl 3-ethynylpiperidine-1-carboxylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

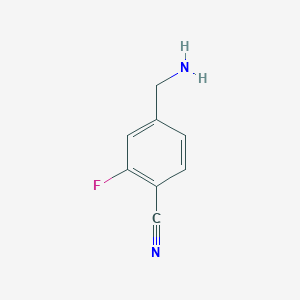

![8-Fluoro-2,3,4,5-tetrahydro-1H-benzo[e][1,4]diazepine](/img/structure/B1288925.png)

![Benzo[d]oxazol-2-ylmethanol](/img/structure/B1288940.png)